1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
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Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.10529078 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2465-0141 is the GABAA α5 receptors . These receptors are mainly localized and restricted to limbic areas .
Mode of Action
F2465-0141 is a highly potent and selective negative allosteric modulator (NAM) of GABAA α5 containing receptors . This means it binds to these receptors and decreases their activity. This modulation is different from conventional antidepressant therapies, novel NMDA-antagonist as well as psychedelic investigational drugs .
Biochemical Pathways
The modulation of GABAA α5 receptors by F2465-0141 affects the GABAergic neurotransmission in the brain, particularly in the limbic areas . This results in a rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment .
Result of Action
The action of F2465-0141 leads to a rapid and robust antidepressive effect, similar to ketamine . It has demonstrated rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment .
Action Environment
The action, efficacy, and stability of F2465-0141 are influenced by various environmental factors.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-15-6-8-16(9-7-15)22-20(25)18-12-19(14-4-2-1-3-5-14)24(23-18)17-10-11-28(26,27)13-17/h1-9,12,17H,10-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTGNSXXZSSSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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